3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one
Description
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is a synthetic cyclohexenone derivative with a substituted phenyl and dimethoxyphenylethylamine moiety. Structural analogs, such as those with similar dimethoxyphenyl or cyclohexenone groups, are often studied for their roles in medicinal chemistry, particularly in targeting neurological or inflammatory pathways .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-25-21-9-8-16(12-22(21)26-2)10-11-23-19-13-18(14-20(24)15-19)17-6-4-3-5-7-17/h3-9,12,15,18,23H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQQABBLHPYUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CC(=O)CC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one involves several steps. The starting materials typically include 3,4-dimethoxyphenyl and phenylcyclohex-2-en-1-one derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing to ensure accurate results.
Biology: It is used in screening assays to study the effects of various compounds on biological systems.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with:
- Cyclohexenone derivatives: These often exhibit bioactivity due to the α,β-unsaturated ketone group, which can act as a Michael acceptor in enzyme inhibition. For example, compounds like (E)-3-(3,4-dihydroxyphenyl)-5-phenylcyclohex-2-en-1-one are studied for antioxidant properties.
- Dimethoxyphenylethylamine derivatives : Such as the compound in , [2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride, which features a dimethoxyphenyl group linked to an ethylamine chain. This motif is common in ligands targeting adrenergic or dopaminergic receptors .
Functional Group Analysis
- Aminoethyl-Dimethoxyphenyl vs. Carbamoyl Derivatives: The target compound’s aminoethyl group may enhance solubility and receptor binding compared to carbamoyl analogs (e.g., ’s carbamoylpropylazanium chloride). Carbamoyl groups typically increase metabolic stability but reduce membrane permeability.
- Cyclohexenone vs. Thiophene Cores: Unlike the thiophene-based compounds in (e.g., 7a and 7b), the cyclohexenone core of the target compound may confer distinct electronic properties, affecting redox behavior or π-π stacking interactions.
Hypothetical Pharmacological Comparison
While direct data are unavailable, inferences can be drawn:
- Receptor Affinity : The dimethoxyphenyl group may enhance binding to serotonin or adrenergic receptors, as seen in related compounds .
- Solubility and Bioavailability: The cyclohexenone core and phenyl group likely reduce water solubility compared to polar derivatives (e.g., ’s pyrazol-1-yl methanones).
Data Table: Key Hypothetical Properties
Research Limitations and Recommendations
The provided evidence lacks direct data on 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one. To validate comparisons, consult specialized databases (e.g., SciFinder, Reaxys) for:
- Synthetic protocols (e.g., Gewald reactions for thiophenes vs. Claisen-Schmidt condensations for enones).
- Pharmacokinetic studies of cyclohexenone derivatives.
- Structural activity relationship (SAR) studies on dimethoxyphenyl-containing compounds.
Biological Activity
The compound 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is a member of a class of compounds that exhibit significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 454.602 g/mol. The structure includes a cyclohexene ring, which contributes to its biological activity through interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds structurally similar to 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one exhibit notable anticancer properties. For instance, quinazolinone derivatives have been shown to possess cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. In these studies, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
The mechanism by which 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one exerts its effects may involve modulation of intracellular signaling pathways. For example, studies on related compounds have shown that they can inhibit calcium influx through voltage-dependent calcium channels and activate cAMP-dependent signaling cascades, leading to muscle relaxation and potential anti-inflammatory effects .
Case Study: Smooth Muscle Relaxation
A study investigating the effects of a structurally related compound on isolated smooth muscle demonstrated that it could induce relaxation by blocking Ca²⁺ influx and activating protein kinase A (PKA) pathways. This suggests a potential therapeutic application in treating conditions characterized by excessive smooth muscle contraction .
Cytotoxicity Evaluation
Further evaluations using the MTT assay on various cancer cell lines highlighted the cytotoxic potential of derivatives related to 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one . The findings suggest that modifications in the chemical structure can significantly enhance or reduce biological activity, emphasizing the importance of structure-activity relationships in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
